molecular formula C8H17FN2 B15239385 [(4-Fluoropiperidin-4-yl)methyl]dimethylamine

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine

Cat. No.: B15239385
M. Wt: 160.23 g/mol
InChI Key: NLSQKLJDFAFTQW-UHFFFAOYSA-N
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Description

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is a chemical compound with the molecular formula C8H17FN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine typically involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Reacting 4-fluoropiperidine: with formaldehyde in the presence of a catalyst.

    Adding dimethylamine: to the reaction mixture.

    Purifying the product: through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous feeding: of reactants into the reactor.

    Maintaining optimal temperature and pressure: conditions.

    Continuous removal: of the product to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving neurotransmitter analogs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    4-Fluoropiperidine: A precursor in the synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine.

    N,N-Dimethylpiperidine: Another derivative with similar properties.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3

InChI Key

NLSQKLJDFAFTQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCNCC1)F

Origin of Product

United States

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